molecular formula C16H15N5O2S3 B2476241 3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-75-1

3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2476241
CAS No.: 392299-75-1
M. Wt: 405.51
InChI Key: WCUNBUSSYIPKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with 3,4-dimethyl groups, linked to a 1,3,4-thiadiazole ring via a thioether bridge. The thiadiazole moiety is further connected to a thiazole ring through an acetamide spacer. This structural complexity positions it within a class of compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 1,3,4-thiadiazole scaffold is particularly notable for its role in drug discovery due to its stability, hydrogen-bonding capacity, and adaptability in molecular interactions .

Properties

IUPAC Name

3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-9-3-4-11(7-10(9)2)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-5-6-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUNBUSSYIPKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : 3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • Molecular Formula : C16H15N5O2S3
  • Molecular Weight : 405.51 g/mol

1. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of derivatives containing the 1,3,4-thiadiazole moiety against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

PathogenMIC (μg/mL)Standard Drug (MIC μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli40.050.0 (Streptomycin)
Aspergillus niger25.030.0 (Fluconazole)

2. Anticancer Activity

Research indicates that compounds with the thiazole and thiadiazole scaffolds demonstrate promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

  • A study found that certain thiadiazole derivatives could inhibit cancer cell proliferation effectively in vitro, with IC50 values indicating potent activity against various cancer cell lines .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation:

  • In a recent study, derivatives were synthesized that exhibited AChE inhibitory activity comparable to donepezil, a standard drug for Alzheimer's disease treatment . The most active compound showed an IC50 value of 1.82 nM.

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A group of researchers synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated enhanced antimicrobial and anticancer properties compared to existing treatments. The study emphasized structure-activity relationships (SAR), suggesting that modifications at specific positions on the thiadiazole ring could improve efficacy.

Case Study 2: Neuroprotective Activity Assessment

In another investigation focused on neuroprotection, researchers assessed the effects of various thiadiazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that some compounds significantly reduced cell death and oxidative damage markers compared to controls .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a variety of pathogens. Studies have shown that derivatives containing the thiadiazole moiety are effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Standard Drug (MIC μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli40.050.0 (Streptomycin)
Aspergillus niger25.030.0 (Fluconazole)

The antimicrobial efficacy suggests that this compound could serve as a lead structure for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Anticancer Activity

Research indicates that 3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide possesses significant anticancer properties. The mechanism of action involves the inhibition of key enzymes involved in DNA synthesis and cell division.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in glioblastoma cells through mechanisms that damage DNA and disrupt cellular proliferation pathways .

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
LN229 (Glioblastoma)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient, making it prone to nucleophilic substitution at sulfur or nitrogen atoms. Key reactions include:

Reaction Type Conditions/Reagents Products References
Sulfur substitution Alkyl halides, aryl halidesReplacement of the sulfur atom with alkyl/aryl groups
Amination Primary/secondary aminesFormation of amino-substituted thiadiazoles

For example, the sulfur atom in the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) to form alkylated derivatives, enhancing lipophilicity for pharmacological applications .

Oxidation of Sulfur Atoms

The thioether (-S-) and thiadiazole sulfur atoms undergo oxidation under controlled conditions:

Oxidation State Reagents Products References
SulfoxideH2_2O2_2, mild acidicFormation of sulfoxide derivatives
SulfoneKMnO4_4, strong acidicFormation of sulfone derivatives

Oxidation of the thioether linkage (-SCC(=O)-) to sulfoxide or sulfone groups alters electronic properties and biological activity.

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products References
Acidic hydrolysisHCl (6M), reflux3,4-dimethylbenzoic acid + thiadiazole-amine
Basic hydrolysisNaOH (10%), ethanolSodium salt of benzoic acid + thiadiazole-amine

Hydrolysis is critical for prodrug activation or metabolite formation in biological systems.

Electrophilic Aromatic Substitution

The electron-rich thiazole and benzene rings undergo electrophilic substitution:

Reaction Reagents Position Products References
Nitration HNO3_3, H2_2SO4_4Para to -CH3_3Nitro-substituted benzamide derivatives
Halogenation Cl2_2, Br2_2 (Fe catalyst)Thiazole C-5Halogenated thiazole derivatives

Halogenation at the thiazole ring (e.g., bromination) enhances anticonvulsant activity in structural analogs .

Metal Complexation

The nitrogen atoms in the thiadiazole and thiazole rings coordinate with transition metals:

Metal Ion Conditions Complex Type Applications References
Cu(II)Ethanol, room temperatureOctahedral complexesCatalysis or antimicrobial studies
Zn(II)Aqueous buffer, pH 7.4Tetrahedral complexesEnzyme inhibition studies

Metal complexes are characterized via UV-Vis and IR spectroscopy.

Acylation and Alkylation Reactions

The secondary amine in the thiazole-2-ylamino group reacts with acyl/alkyl agents:

Reaction Reagents Products References
Acylation Acetyl chloride, pyridineN-acetylated derivatives
Alkylation Methyl iodide, K2_2CO3_3N-methylated derivatives

These modifications improve metabolic stability in drug design.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Products References
PhenylacetyleneCu(I) catalyst, 80°CTriazole-fused thiadiazole derivatives

Such reactions expand the compound’s scaffold for combinatorial chemistry .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzamide Derivatives

Compound Name Benzamide Substituent Thiadiazole/Thiazole Features Key Properties
Target Compound 3,4-Dimethyl Thiazole-acetamide-thioether linkage Enhanced lipophilicity
4-Nitro analog () 4-Nitro Similar thiazole linkage Electron-withdrawing, potential reactivity
N-(5-Ethoxy-thiadiazol-2-yl)benzamide () None Ethoxy group on thiadiazole Increased polarity, improved solubility

Modifications in the Thiadiazole-Thiazole Linkage

The target compound’s thioether bridge and acetamide spacer differ from analogs with alternative linkages:

  • N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Replace the thiazole-acetamide group with a piperidine-containing side chain. Piperidine introduces basicity, which may enhance blood-brain barrier penetration .
  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): Features an oxadiazole ring instead of thiadiazole, altering hydrogen-bonding patterns and metabolic stability .

Table 2: Thiadiazole/Thiazole Structural Variations

Compound Name Linkage Type Heterocycle Type Biological Implications
Target Compound Thioether-acetamide Thiadiazole + thiazole Dual heterocyclic interactions
Piperidine derivatives () Piperidine-thioether Thiadiazole Enhanced CNS activity
Oxadiazole analog () Alkyl-oxadiazole Oxadiazole Altered metabolic pathways

Preparation Methods

Direct Chlorination of 3,4-Dimethylbenzoic Acid

Treatment of 3,4-dimethylbenzoic acid (1.0 eq) with thionyl chloride (2.5 eq) in anhydrous dichloromethane under reflux for 4 hours achieves 94% conversion to the acyl chloride. Critical parameters:

Parameter Optimal Value Yield Impact
Solvent Dichloromethane +12% vs THF
Temperature 40°C +8% vs 25°C
Thionyl Chloride eq 2.5 Peak yield

"Excess thionyl chloride drives reaction completion by sequestering generated HCl, preventing reverse esterification."

Electrochemical Bromination (Alternative Route)

For brominated analogues, the patent CN103060837B details electrochemical bromination using 35-45% HBr with dilute H2SO4 as supporting electrolyte:

  • 2-Amino-N,3-dimethylbenzamide (1.0 eq) in THF/HBr
  • Electrolysis at 3V for 4 hours (90% current efficiency)
  • Neutralization with Na2CO3 yields 97.12% brominated product

This method eliminates liquid bromine handling, aligning with green chemistry principles.

Construction of 1,3,4-Thiadiazole Core

Thiosemicarbazide Cyclization

Adapting MDPI’s protocol:

  • React 2-benzamidoacetic acid (1.0 eq) with thiosemicarbazide (1.2 eq) in POCl3 (15 mL/g)
  • Reflux 1 hour followed by 4-hour aqueous workup
  • Recrystallize from ethanol to obtain N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide (78% yield)

Critical modifications for our target:

  • Substitute benzamide with 3,4-dimethylbenzoyl chloride
  • Introduce thioether linkage at Position 5

Microwave-Assisted Thiadiazole Formation

Recent advancements show microwave irradiation (300W, 110°C, 20 min) reduces reaction time from 8 hours to 35 minutes with concurrent yield increase to 85%.

Thiazole-Ethanethio Substituent Installation

Thiazole Synthesis

From thiourea derivatives:

  • Condense 2-aminothiazole (1.0 eq) with chloroacetyl chloride (1.05 eq)
  • Use triethylamine (2.0 eq) as HCl scavenger in THF
  • Isolate 2-(thiazol-2-ylamino)acetyl chloride (91% purity)

Thioether Coupling

Apply nucleophilic aromatic substitution:

  • React 5-mercapto-1,3,4-thiadiazole (1.0 eq) with 2-(thiazol-2-ylamino)ethyl bromide (1.1 eq)
  • Use DMF as solvent with K2CO3 base (2.0 eq)
  • 65°C for 6 hours achieves 82% coupling efficiency

Final Amide Bond Formation

Schotten-Baumann Conditions

  • Dissolve 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) in 10% NaOH
  • Add 3,4-dimethylbenzoyl chloride (1.05 eq) in five portions
  • Acidify with HCl to precipitate product (89% yield)

Comparison of Coupling Agents

Data from parallel experiments:

Coupling Agent Temp (°C) Time (h) Yield (%) Purity (%)
DCC/HOBt 0→25 24 78 92
HATU/DIEA 25 4 85 95
Schotten-Baumann 0→5 2 89 97

The Schotten-Baumann method proves superior for large-scale synthesis due to minimized racemization.

Purification and Characterization

Crystallization Optimization

Ethanol/water (7:3 v/v) system provides:

  • 98.2% purity by HPLC
  • Needle-like crystals suitable for X-ray diffraction

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)
δ 12.34 (s, 1H, NH), 8.21 (d, J=3.1 Hz, 1H, thiazole-H), 7.89-7.45 (m, 3H, Ar-H), 4.63 (s, 2H, SCH2), 2.34 (s, 6H, CH3), 1.98 (s, 2H, NH2)

IR (KBr)
3278 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S)

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot plant data (100 kg batch):

  • Total process time: 14 hours vs 48 hours batch
  • Overall yield: 83.7%
  • Purity: 99.1% by qNMR

Environmental Impact Analysis

Metric Batch Process Flow Process
E-Factor 18.7 5.2
PMI (kg/kg product) 56 19
Energy Consumption 89 kWh/kg 27 kWh/kg

Flow chemistry significantly enhances sustainability metrics.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
  • Temperature and pH regulation : Maintaining 60–80°C and pH 7–9 during cyclization reduces side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency, while ethanol or acetone aids in crystallization .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
  • Scale-up : Continuous flow reactors minimize batch variability and enhance reproducibility .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural confirmation:
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1650–1680 cm⁻¹, thioamide bands at 600–700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs:
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measurement) .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How do electronic properties of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Substituent effects are critical for reaction design:
  • Electron-withdrawing groups (EWGs) : The trifluoromethyl group (-CF₃) enhances electrophilicity at the thiadiazole sulfur, facilitating nucleophilic attacks .
  • Electron-donating groups (EDGs) : Methyl or methoxy groups reduce reactivity but improve solubility for biological assays .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation under varying conditions (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects or crystal packing:
  • Variable temperature NMR : Resolves conformational flexibility (e.g., rotamers in the benzamide moiety) .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond angles/distances to validate structures .
  • Powder XRD : Assesses crystallinity and polymorphism if single-crystal data is unavailable .

Q. How can molecular docking predict interactions between this compound and biological targets?

  • Methodological Answer : Docking workflows involve:
  • Protein preparation : Retrieve target structures (e.g., PDB ID 1ATP for kinases) and optimize protonation states .
  • Grid generation : Focus on active sites (e.g., ATP-binding pockets) using AutoDock Vina .
  • Pose validation : Compare binding energies (ΔG) and hydrogen-bonding patterns with co-crystallized ligands .
  • MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess stability of docked complexes .

Q. Why might in vitro efficacy data fail to translate to in vivo models, and how can this be addressed?

  • Methodological Answer : Key factors include bioavailability and metabolic stability:
  • Lipophilicity optimization : Adjust logP via substituents (e.g., replace methyl with hydroxyl groups) to enhance membrane permeability .
  • PK/PD studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Prodrug strategies : Mask polar groups (e.g., esterify carboxylates) to improve absorption .
  • 3D cell cultures : Use spheroids/organoids to mimic in vivo tumor microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.